molecular formula C16H8F3NO3 B138917 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103994-99-6

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B138917
CAS No.: 103994-99-6
M. Wt: 319.23 g/mol
InChI Key: RWCWKPZDWFXAFG-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. This compound is characterized by the presence of multiple fluorine atoms, which enhance its biological activity and stability. Fluoroquinolones, including this compound, are widely used in the treatment of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(4-fluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester.

    Cyclization: The cyclization step forms the quinoline ring structure, which is crucial for the biological activity of the compound.

    Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Purification: Techniques such as crystallization and chromatography are used to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the quinoline ring.

    Substitution: Halogen atoms can be substituted with other functional groups to create derivatives with varied biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Include quinolone N-oxides.

    Reduction Products: Include dihydroquinolines.

    Substitution Products: Include various functionalized quinolones with enhanced or modified biological activities.

Scientific Research Applications

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with bacterial enzymes and potential as an antibacterial agent.

    Medicine: Investigated for its efficacy in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial drugs and in the study of drug resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.

    Levofloxacin: Known for its broad-spectrum antibacterial activity.

    Moxifloxacin: Notable for its enhanced activity against Gram-positive bacteria.

Uniqueness

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern, which enhances its stability and biological activity compared to other fluoroquinolones. This makes it particularly effective against certain bacterial strains that may be resistant to other antibiotics.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to develop new and more effective antibacterial agents.

Properties

IUPAC Name

6,7-difluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3NO3/c17-8-1-3-9(4-2-8)20-7-11(16(22)23)15(21)10-5-12(18)13(19)6-14(10)20/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWKPZDWFXAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440142
Record name 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103994-99-6
Record name 6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103994-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (14.5 g, 42 mmol) was mixed with acetic acid (300 ml), treated with 1N hydrochloric acid (100 ml) and heated to 100° for 4 hours. The reaction mixture was cooled and filtered, and the precipitate washed with water and ethyl ether to provide the title product as a solid, m.p. 252°-256° (11.5 g, 36.0 mmol, 85% yield).
Name
6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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